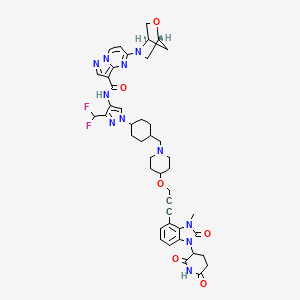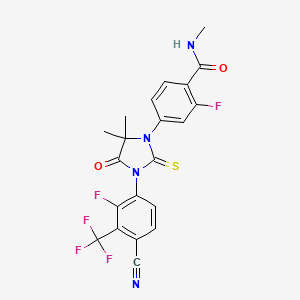
VHL ligand 2 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand 1 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within cells. This compound is part of a larger family of E3 ubiquitin ligases that facilitate the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome. E3 ligase Ligand 1 is particularly significant in the field of targeted protein degradation, where it is used to develop proteolysis-targeting chimeras (PROTACs) for therapeutic purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 1 typically involves the use of small-molecule ligands that can bind to the E3 ligase. These ligands are often derived from natural products or designed through structure-based drug design. The synthetic route generally includes steps such as:
Formation of the core structure: This involves the construction of the basic scaffold of the ligand through various organic reactions.
Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the E3 ligase.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of E3 ligase Ligand 1 involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
E3 ligase Ligand 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to enhance binding properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the ligand’s structure.
Substitution: Replacement of specific atoms or groups within the molecule to improve its binding affinity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions are modified versions of E3 ligase Ligand 1 with enhanced binding properties and specificity for the target E3 ligase. These modifications are crucial for the development of effective PROTACs .
Applications De Recherche Scientifique
E3 ligase Ligand 1 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new chemical probes and tools for studying protein degradation pathways.
Biology: Facilitates the study of protein-protein interactions and cellular signaling pathways by enabling targeted protein degradation.
Medicine: Plays a key role in the development of novel therapeutics for diseases such as cancer, where targeted protein degradation can selectively eliminate disease-causing proteins.
Industry: Employed in the production of biopharmaceuticals and the development of new drug delivery systems
Mécanisme D'action
E3 ligase Ligand 1 exerts its effects by binding to the E3 ubiquitin ligase, forming a complex that facilitates the transfer of ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome. The molecular targets of E3 ligase Ligand 1 include various substrate proteins involved in cellular processes such as cell cycle regulation, apoptosis, and signal transduction. The pathways involved in this mechanism include the ubiquitin-proteasome system and related signaling cascades .
Comparaison Avec Des Composés Similaires
E3 ligase Ligand 1 can be compared to other similar compounds, such as:
Von Hippel-Lindau (VHL) ligands: These ligands also target E3 ubiquitin ligases but have different binding properties and specificities.
Cereblon (CRBN) ligands: Another class of E3 ligase ligands used in PROTAC development, known for their role in the degradation of specific target proteins.
Nutlin: A compound that binds to the E3 ligase MDM2, disrupting its interaction with the tumor suppressor protein p53
E3 ligase Ligand 1 is unique in its specific binding properties and its ability to facilitate the degradation of a wide range of target proteins, making it a versatile tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C23H33ClN4O3S |
|---|---|
Poids moléculaire |
481.1 g/mol |
Nom IUPAC |
1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H |
Clé InChI |
GHFOLQCCYGBOTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


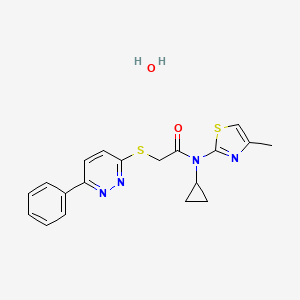
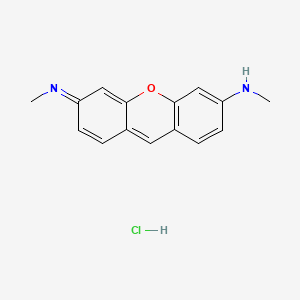


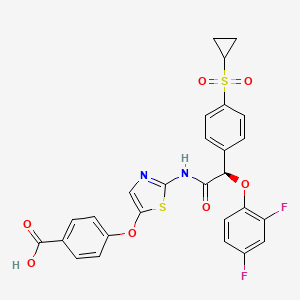
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)
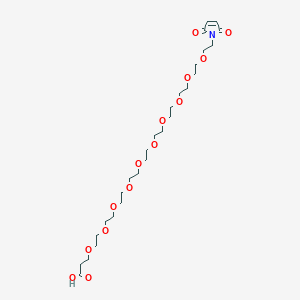
![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
